

Application Note: Comprehensive Characterization of 1- (Methoxymethyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name:	1- (Methoxymethyl)cyclopropanecarb onitrile
CAS No.:	1267146-97-3
Cat. No.:	B1458213

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Introduction & Scientific Context

1-(Methoxymethyl)cyclopropanecarbonitrile (MMPCPN) is a critical aliphatic building block used in the synthesis of pharmaceutical intermediates, particularly for Janus kinase (JAK) inhibitors and other heterocyclic active pharmaceutical ingredients (APIs).[1] Its structure features a highly strained cyclopropane ring geminally substituted with a nitrile group and a methoxymethyl ether.[2]

Analytical Challenge: The characterization of MMPCPN presents specific challenges due to its physicochemical profile:

- **Lack of Chromophore:** The molecule lacks a conjugated π -system, rendering standard HPLC-UV detection (254 nm) ineffective.[2]
- **Volatility:** Its low molecular weight and ether functionality suggest significant volatility, making Gas Chromatography (GC) the preferred quantitative technique.[1]
- **Structural Rigidity:** The cyclopropane ring imposes unique NMR splitting patterns that are diagnostic for regio-isomeric purity.[2]

This guide details the validated protocols for the identification (ID) and quantitative analysis (Assay/Purity) of MMPCN, prioritizing GC-FID for purity and NMR for structural elucidation.[1]

Physicochemical Profile

Property	Value / Description
Chemical Structure	Cyclopropane ring with 1-CN and 1-CH ₂ OCH ₃ substitution
Molecular Formula	C ₆ H ₉ NO
Molecular Weight	111.14 g/mol
Physical State	Colorless to pale yellow liquid
Boiling Point	~180–185 °C (Predicted at 760 mmHg)
Solubility	Soluble in MeOH, CH ₂ Cl ₂ , DMSO; sparingly soluble in water
Key Functionalities	Nitrile (–CN), Ether (–O–), Cyclopropane

Structural Elucidation (Qualitative Analysis)

Infrared Spectroscopy (FT-IR)

Objective: Rapid identification of functional groups.[2] Method: ATR (Attenuated Total Reflectance) or NaCl liquid film.[1]

- Diagnostic Signals:
 - (C≡N): A sharp, distinct band at 2235–2245 cm⁻¹. [1] This is the most critical diagnostic peak for the nitrile group.
 - (C–H) Cyclopropane: Weak stretching vibrations at 3000–3100 cm⁻¹ (characteristic of strained C-H bonds). [1]
 - (C–O): Strong ether stretch at 1100–1120 cm⁻¹. [1]

Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural confirmation and impurity profiling. Solvent: CDCl_3 (Chloroform-d) is recommended to prevent solvent peak overlap with the methoxy signal.[2]

Protocol: $^1\text{H-NMR}$ (400 MHz, CDCl_3)

The cyclopropane protons exhibit a characteristic "roofing" effect or complex multiplet structure due to the rigid ring system.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
1.05 – 1.40	Multiplet (m)	4H	Cyclopropane Ring ($-\text{CH}_2-\text{CH}_2-$)	High-field shift due to ring current anisotropy and strain.[2] The AA'BB' system often appears as two complex multiplets.
3.42	Singlet (s)	3H	Methoxy ($-\text{OCH}_3$)	Typical aliphatic ether methyl shift.[1]
3.55	Singlet (s)	2H	Methylene ($-\text{CH}_2-\text{O}-$)	Deshielded by the oxygen atom; singlet indicates no adjacent protons on the quaternary C1.

Protocol: $^{13}\text{C-NMR}$ (100 MHz, CDCl_3)[1][2][3]

- ~13.0 ppm: Cyclopropane ring CH_2 carbons (shielded).[1]
- ~18.5 ppm: Quaternary C1 carbon (junction of ring, CN, and ether).[1]

- ~59.0 ppm: Methoxy carbon ($-\text{OCH}_3$).
- ~73.5 ppm: Exocyclic methylene ($-\text{CH}_2-\text{O}-$).
- ~121.0 ppm: Nitrile carbon ($-\text{CN}$).

Quantitative Analysis: GC-FID Protocol (Primary Method)[1][2]

Rationale: Due to the lack of UV activity, Gas Chromatography with Flame Ionization Detection (GC-FID) is the "Gold Standard" for MMCPN analysis. FID responds universally to carbon-containing compounds, providing accurate mass-balance purity.[2]

Chromatographic Conditions

- Instrument: Agilent 7890/8890 or equivalent.
- Column: DB-WAX (Polyethylene glycol) or DB-624.[2]
 - Why: The polar nature of the nitrile and ether groups requires a polar stationary phase to prevent peak tailing and ensure separation from non-polar alkane impurities.
 - Dimensions: 30 m
 - 0.32 mm
 - 0.25 μm . [2]
- Carrier Gas: Helium or Hydrogen @ 1.5 mL/min (Constant Flow).
- Inlet: Split Mode (50:1).
 - Temp: 250 °C.
- Detector: FID @ 280 °C.
 - H₂ Flow: 30 mL/min; Air Flow: 400 mL/min.[2]

Temperature Program

Step	Rate (°C/min)	Temperature (°C)	Hold Time (min)
Initial	-	60	2.0
Ramp 1	15	220	5.0
Total Run Time	~17.6 min		

Sample Preparation[1]

- Diluent: Methanol or Acetonitrile (HPLC Grade).
- Concentration: 1.0 mg/mL.
- Procedure: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume. Transfer to a GC vial.

System Suitability Criteria (Self-Validating)

- Tailing Factor (Tf): $0.8 \leq Tf \leq 1.2$ (Ensures no adsorption of the nitrile).
- Theoretical Plates (N): $> 5,000$.[\[1\]](#)
- RSD (n=6 injections): $< 2.0\%$ for peak area.[\[1\]](#)

Alternative Method: HPLC-CAD/ELSD[2]

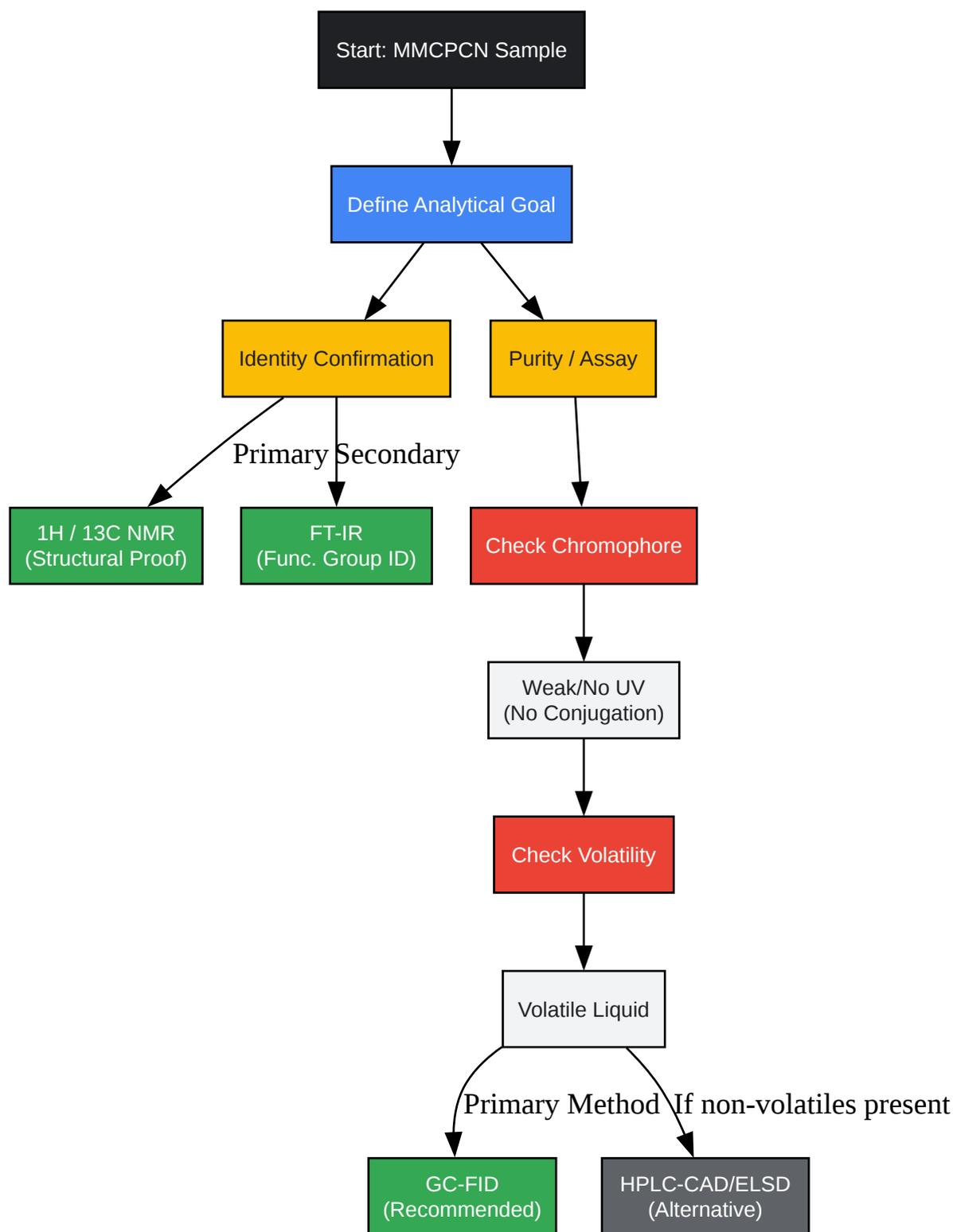
Warning: Do not use standard UV detection (254 nm).[\[1\]](#) If LC is required (e.g., for non-volatile impurities), use a universal detector.[\[1\]](#)

- Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
[\[1\]](#)
- Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 3.5 μm .[\[1\]](#)
- Mobile Phase: Water/Acetonitrile Gradient (0.1% Formic Acid).[\[1\]](#)
 - Note: Volatile buffers are mandatory for CAD/ELSD.[\[2\]](#)

Analytical Decision Workflows

Method Selection Logic

The following Graphviz diagram illustrates the decision matrix for characterizing MMPCPN based on sample state and required data.



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Figure 1: Analytical Decision Matrix for MMCPN characterization, highlighting GC-FID as the primary quantitative tool due to lack of UV chromophore.

GC-FID Workflow

The specific workflow for the purity analysis is detailed below.



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Figure 2: Step-by-step GC-FID workflow for MMPCN purity determination.

References

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- [To cite this document: BenchChem. \[Application Note: Comprehensive Characterization of 1-\(Methoxymethyl\)cyclopropanecarbonitrile\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1458213#analytical-techniques-for-characterizing-1-methoxymethyl-cyclopropanecarbonitrile\]](#)

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